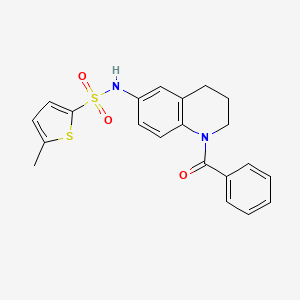

![molecular formula C20H20N2O4S3 B6566891 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide CAS No. 946295-53-0](/img/structure/B6566891.png)

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a tetrahydroquinoline core substituted with benzenesulfonyl and methylthiophene sulfonamide groups

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide are two enzymes, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . Both of these enzymes are involved in bacterial membrane synthesis .

Mode of Action

The compound interacts with its targets, MurD and GlmU, to exert its antibacterial activity It is known that the compound’s interaction with these targets disrupts the normal function of these enzymes, thereby inhibiting bacterial membrane synthesis .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial membrane synthesis. By inhibiting the function of MurD and GlmU, the compound disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and other environmental stresses .

Pharmacokinetics

It has been found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria . It has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with the compound .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its ability to reach its targets within the bacterial cell. Additionally, the presence of reactive oxygen species (ROS) in the bacterial cell can influence the compound’s lethality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroquinoline as the core structure. The benzenesulfonyl group is introduced through a sulfonation reaction, followed by the attachment of the methylthiophene sulfonamide moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to handle the chemical reactions, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The compound has shown promising antibacterial activity against pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). It generates reactive oxygen species (ROS) that disrupt bacterial cell membranes, leading to cell death.

Medicine: Due to its antibacterial properties, this compound is being explored for potential use in developing new antibiotics. Its ability to combat drug-resistant bacteria makes it a valuable candidate for further research and development.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique chemical structure allows for the creation of novel compounds with enhanced biological activity.

Comparison with Similar Compounds

2-Nitrobenzenesulfonyl chloride

4-Nitrobenzenesulfonyl chloride

1-Benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline

Uniqueness: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide stands out due to its unique combination of structural elements, which contribute to its potent antibacterial activity. Unlike some similar compounds, it demonstrates a broader spectrum of activity and higher efficacy against drug-resistant bacteria.

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S3/c1-15-9-12-20(27-15)28(23,24)21-17-10-11-19-16(14-17)6-5-13-22(19)29(25,26)18-7-3-2-4-8-18/h2-4,7-12,14,21H,5-6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXCLBPZHODRKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B6566809.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B6566816.png)

![methyl 3-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566823.png)

![methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566843.png)

![methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566846.png)

![methyl 3-(4-amino-5-{[(2-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566853.png)

![methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566855.png)

![methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566863.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566897.png)

![2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566901.png)

![2-[(4-bromophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566911.png)

![2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566916.png)